3-吡咯烷尼古丁酸盐盐酸盐

描述

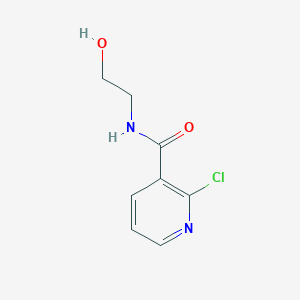

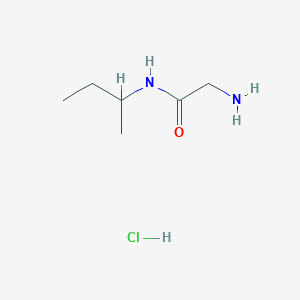

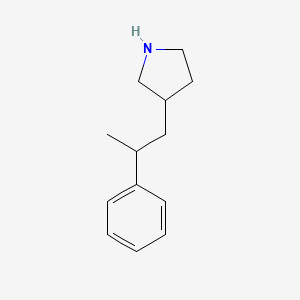

3-Pyrrolidinyl nicotinate hydrochloride is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . It is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

Pyrrolidine compounds are characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization . They can be synthesized through ring construction from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings .科学研究应用

结核分枝杆菌的动力学和抑制

- Seiner、Hegde 和 Blanchard(2010 年)的一项研究讨论了在结核分枝杆菌中至关重要的烟酰胺酶/吡嗪酰胺酶 (PncA)。他们鉴别出这种酶的抑制剂,为潜在的结核病治疗提供了见解 (Seiner, Hegde, & Blanchard, 2010).

对人 P450 酶的抑制

- Gaudineau 和 Auclair(2004 年)探讨了烟酸和烟酰胺(与 3-吡咯烷尼古丁酸盐盐酸盐具有吡啶官能团)如何抑制人 P450 酶。他们的研究结果对于理解药物相互作用和代谢途径具有重要意义 (Gaudineau & Auclair, 2004).

认知增强研究

- Bontempi 等人(2003 年)对烟碱乙酰胆碱受体 (nAChR) 配体(包括与 3-吡咯烷尼古丁酸盐盐酸盐相关的化合物)的研究表明,在啮齿动物模型中具有提高认知能力的潜力,突出了对神经退行性和认知障碍的意义 (Bontempi et al., 2003).

抗伤害感受活性研究

- Erharuyi 等人(2015 年)合成了烟酸的衍生物尼古丁酸甲酯,并评估了其抗伤害感受活性。这项研究表明在疼痛管理中的潜在应用 (Erharuyi et al., 2015).

生化和工业应用

- Kumar、Wasewar 和 Babu(2008 年)研究了使用特定溶剂提取烟酸,强调了烟酸在各个行业中的重要性,并提供了对更有效生产方法的见解 (Kumar, Wasewar, & Babu, 2008).

在皮肤病学中的应用

- Bains 等人(2018 年)对烟酰胺(一种相关化合物)的研究讨论了它在皮肤病学中的应用,特别是在治疗皮肤病中。这反映了烟酸衍生物在医学应用中的更广泛相关性 (Bains et al., 2018).

放射性成像剂

- Brown 等人(2002 年)对烟碱乙酰胆碱受体配体的类似物(包括 3-吡咯烷尼古丁酸盐盐酸盐衍生物)的研究表明,在正电子发射断层扫描 (PET) 成像中具有潜在用途,有助于神经诊断 (Brown et al., 2002).

烟酸合成中的绿色化学

- Mari(2016 年)探索的烟酸及其衍生物的合成在可持续的工业过程中至关重要,反映了绿色化学在生产这些化合物中的重要性 (Mari, 2016).

配位聚合物和磁有序

- 何等人(2006 年)对具有烟酸桥的配位聚合物的研究表明在材料科学中的应用,特别是在理解这些化合物的磁性方面 (He, Wang, Gao, & Yan, 2006).

作用机制

Target of Action

The primary target of 3-Pyrrolidinyl nicotinate hydrochloride is the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain .

Mode of Action

3-Pyrrolidinyl nicotinate hydrochloride, similar to nicotine, acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This binding dramatically stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

The compound affects the biochemical pathways related to nicotinamide catabolism . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

The pyrrolidine ring, a key component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This characteristic, along with the contribution to the stereochemistry of the molecule and the increased three-dimensional (3D) coverage due to the non-planarity of the ring, may influence the compound’s ADME properties .

Result of Action

It is known that nicotine, which has a similar mechanism of action, exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

未来方向

Pyrrolidine compounds, including 3-Pyrrolidinyl nicotinate hydrochloride, have significant potential in drug design processes . They are being studied for their bioactivity against cancer cells, microbes, and various types of diseases . The inherent three-dimensional nature and ability to project functionalities in all three dimensions make these compounds attractive targets for future research .

生化分析

Biochemical Properties

3-Pyrrolidinyl nicotinate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring, a key structural component of this compound, is known for its ability to efficiently explore the pharmacophore space due to its sp3-hybridization . This structural feature allows 3-Pyrrolidinyl nicotinate hydrochloride to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . The compound’s interactions with enzymes and proteins are crucial for its biological activity, influencing various biochemical pathways.

Cellular Effects

3-Pyrrolidinyl nicotinate hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enantioselective proteins plays a significant role in modulating these cellular processes

Molecular Mechanism

The molecular mechanism of 3-Pyrrolidinyl nicotinate hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space, contributing to its binding interactions with enantioselective proteins . These interactions can lead to enzyme inhibition or activation, depending on the spatial orientation of the substituents on the pyrrolidine ring . Additionally, the compound’s ability to modulate gene expression further elucidates its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyrrolidinyl nicotinate hydrochloride can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s non-planarity and stereogenicity contribute to its stability and degradation patterns . These factors are crucial for understanding the compound’s temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Pyrrolidinyl nicotinate hydrochloride vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with specific dosages required to achieve desired biological outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

3-Pyrrolidinyl nicotinate hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidine ring’s structural features play a crucial role in these interactions, contributing to the compound’s metabolic activity . Understanding these metabolic pathways is essential for elucidating the compound’s biological effects.

Transport and Distribution

The transport and distribution of 3-Pyrrolidinyl nicotinate hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space, facilitating its transport and distribution within biological systems . These interactions are crucial for understanding the compound’s localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 3-Pyrrolidinyl nicotinate hydrochloride is influenced by targeting signals and post-translational modifications. The compound’s pyrrolidine ring plays a significant role in directing it to specific compartments or organelles within the cell . Understanding these localization patterns is essential for elucidating the compound’s activity and function at the subcellular level.

属性

IUPAC Name |

pyrrolidin-3-yl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(8-2-1-4-11-6-8)14-9-3-5-12-7-9;/h1-2,4,6,9,12H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKYGLOKUMNWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)

![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)